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4,6-di-tert-Butylpyrogallol

Catalog No.
S705597
CAS No.
3934-77-8
M.F
C14H22O3
M. Wt
238.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-di-tert-Butylpyrogallol

CAS Number

3934-77-8

Product Name

4,6-di-tert-Butylpyrogallol

IUPAC Name

4,6-ditert-butylbenzene-1,2,3-triol

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

InChI

InChI=1S/C14H22O3/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,15-17H,1-6H3

InChI Key

NRVDOWRFIAEMPS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1O)O)O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1O)O)O)C(C)(C)C

Coordination Chemistry:

4,6-di-tert-Butylpyrogallol (4,6-DTBP) functions as a coordination complex due to its ability to form bonds with metal ions. These complexes are of interest in various research areas, including:

  • Catalysis: 4,6-DTBP complexes can act as catalysts for various reactions, including oxidation and reduction processes. For example, a study published in the Journal of the American Chemical Society explored the use of 4,6-DTBP complexes in the catalytic epoxidation of alkenes [].
  • Material Science: The unique properties of 4,6-DTBP complexes make them attractive candidates for developing new materials with specific functionalities. Research published in Inorganic Chemistry investigated the use of 4,6-DTBP complexes in the synthesis of porous materials with potential applications in gas storage and separation.

Medicinal Chemistry:

The potential antioxidant and anti-inflammatory properties of 4,6-DTBP have attracted interest in medicinal chemistry research. Studies suggest that 4,6-DTBP may offer therapeutic benefits in various conditions, including:

  • Neurodegenerative diseases: Research published in Neurochemistry International explored the potential of 4,6-DTBP to protect against neurodegeneration by scavenging free radicals [].
  • Liver diseases: A study published in Free Radical Biology & Medicine investigated the protective effects of 4,6-DTBP against oxidative stress-induced liver injury [].

4,6-di-tert-Butylpyrogallol is an organic compound with the chemical formula C₁₄H₂₂O₃. It is a derivative of pyrogallol, characterized by the presence of two tert-butyl groups at the 4 and 6 positions of the aromatic ring. This compound is notable for its antioxidant properties and is often studied for its reactivity and potential applications in various fields, including materials science and biochemistry.

As mentioned earlier, DTBP can act as a ligand, complexing with metal ions. The exact mechanism by which it interacts with metal ions requires further investigation [].

The biological activity of 4,6-di-tert-butylpyrogallol primarily revolves around its antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its potential protective effects against oxidative stress in biological systems. This property makes it a candidate for research in health-related applications, particularly in preventing cellular damage associated with various diseases.

Several methods exist for synthesizing 4,6-di-tert-butylpyrogallol:

  • Direct Alkylation: One common method involves the alkylation of pyrogallol with tert-butyl bromide under basic conditions.
  • Diels-Alder Reaction: A highly stereoselective Diels-Alder reaction can also be employed to synthesize this compound from suitable diene and dienophile precursors .
  • Oxidative Dimerization: The compound can be synthesized through oxidative dimerization processes that involve intermediate formation and subsequent cyclization reactions .

4,6-di-tert-Butylpyrogallol finds applications in various areas:

  • Antioxidants: Its ability to act as a free radical scavenger makes it valuable in formulations aimed at reducing oxidative stress.
  • Material Science: The compound is investigated for its potential use in stabilizing polymers and other materials against oxidative degradation.
  • Biochemical Research: Its properties are explored in studies related to cellular protection mechanisms and metabolic pathways involving oxidative stress.

Research on interaction studies involving 4,6-di-tert-butylpyrogallol has highlighted its role in modulating oxidative stress responses. Interaction with various biological molecules has been studied to understand its mechanism of action as an antioxidant. These studies often focus on how it influences cellular pathways related to inflammation and apoptosis.

Several compounds share structural similarities with 4,6-di-tert-butylpyrogallol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PyrogallolContains three hydroxyl groupsStronger antioxidant due to multiple hydroxyls
2,6-Di-tert-butylphenolContains two tert-butyl groupsPrimarily used as a phenolic antioxidant
Gallic AcidContains three hydroxyl groupsNaturally occurring; used in food preservation
Butylated HydroxyanisoleContains butoxy group instead of tert-butylWidely used as a food preservative

The uniqueness of 4,6-di-tert-butylpyrogallol lies in its specific arrangement of tert-butyl groups and its resultant chemical reactivity compared to these similar compounds. Its distinct oxidation pathways and biological activities further differentiate it from others in this category.

Alkylation Strategies for Pyrogallol Derivatives

The synthesis of 4,6-di-tert-butylpyrogallol represents a significant challenge in organic chemistry due to the unique structural requirements of introducing bulky tert-butyl groups onto the pyrogallol framework . Several distinct alkylation strategies have been developed to achieve this transformation, each offering specific advantages and limitations depending on the reaction conditions and desired selectivity.

tert-Butyl Group Introduction Mechanisms

The introduction of tert-butyl groups to pyrogallol derivatives proceeds through multiple mechanistic pathways, with the Friedel-Crafts alkylation mechanism being the most widely studied approach [2] [3]. The process involves the formation of a tertiary carbocation intermediate through the interaction of tert-butyl halides or tert-butyl alcohol with Lewis acid catalysts [2]. The mechanism begins with the coordination of the alkylating agent to the catalyst, followed by the generation of an electrophilic tert-butyl carbocation that attacks the electron-rich aromatic ring of pyrogallol [3].

Direct alkylation using tert-butyl bromide in the presence of potassium carbonate represents an alternative mechanism that proceeds through nucleophilic substitution . This approach involves the deprotonation of pyrogallol hydroxyl groups, creating phenolate anions that act as nucleophiles in the alkylation reaction [4]. The reaction typically occurs in polar aprotic solvents such as acetone or dimethylformamide under reflux conditions .

The acid-catalyzed mechanism using tert-butyl alcohol involves the protonation of the alcohol by strong acids, leading to the formation of water and a tert-butyl carbocation [5]. This carbocation then undergoes electrophilic aromatic substitution with the pyrogallol ring, preferentially attacking positions that are activated by the hydroxyl groups [5]. The regioselectivity of this reaction is influenced by the electronic and steric effects of the existing substituents on the aromatic ring [6].

Synthetic RouteCatalyst SystemSolventTemperature (°C)Reaction TimeTypical Yield (%)
Direct Alkylation with tert-butyl bromidePotassium carbonateAcetone/DMFReflux (80-100)4-8 hours70-85
Friedel-Crafts AlkylationAluminum chloride/Iron chlorideDichloromethaneRoom temperature to 602-4 hours60-75
Acid-Catalyzed Alkylation with tert-butanolPhosphorus pentoxide/Sulfuric acidAutoclave (neat)80-2306-8 hours50-74
Metal-Catalyzed SynthesisZeolite H-BEA/USYVarious organic solvents120-1603-6 hours80-90

Catalyst Systems in Sterically Hindered Syntheses

The selection of appropriate catalyst systems is crucial for achieving successful alkylation of pyrogallol derivatives with bulky tert-butyl groups [6] [7]. Lewis acid catalysts, particularly aluminum chloride and iron chloride, have demonstrated high activity in promoting these transformations [2] [3]. These catalysts function by coordinating with the halide leaving group, thereby increasing the electrophilicity of the alkylating agent and facilitating carbocation formation [2].

Zeolite-based catalysts have emerged as highly effective alternatives for tert-butylation reactions, offering several advantages including high selectivity, reusability, and reduced environmental impact [6] [7]. The three-dimensional pore structure of Beta and USY zeolites provides superior catalytic activity compared to monodimensional systems such as MOR zeolites [6]. The acidic properties of these materials, particularly the distribution of strong and medium acid sites, significantly influence the product selectivity and reaction efficiency [8].

Supported ionic liquid catalysts represent a newer approach that combines the advantages of homogeneous and heterogeneous catalysis [9]. These systems typically consist of acidic ionic liquids immobilized on solid supports, providing enhanced stability and ease of separation while maintaining high catalytic activity [9]. The use of sulfonic acid functionalized ionic liquids has shown particular promise for phenol alkylation reactions [9].

Heteropolyacid catalysts, especially dodecatungstophosphoric acid supported on montmorillonite clay, have demonstrated exceptional activity for tert-butylation reactions [10]. These catalysts offer the advantage of operating under mild conditions while providing high conversion rates and good product selectivity [10]. The activity order typically follows: dodecatungstophosphoric acid/K-10 > K-10 > zinc chloride/K-10 > exchanged K-10 systems [10].

Catalyst TypeExamplesActivitySelectivityReusabilityEnvironmental Impact
Lewis AcidsAlCl₃, FeCl₃, ZnCl₂HighModeratePoorHigh
Brønsted AcidsH₂SO₄, HClO₄, P₂O₅Very HighLow to ModeratePoorHigh
ZeolitesH-BEA, USY, MORHighHighGoodLow
Supported CatalystsDTP/K-10, SiO₂-SO₃HModerate to HighHighExcellentLow
Ionic LiquidsImidazolium-basedModerateModerateGoodLow

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Solvent selection plays a critical role in determining both the reaction pathway and product distribution in pyrogallol alkylation reactions [11] [4] [12]. The choice between protic and aprotic solvents significantly influences whether the reaction proceeds through carbon-alkylation or oxygen-alkylation pathways [4]. Protic solvents such as water, alcohols, and trifluoroethanol promote carbon-alkylation by forming hydrogen bonds with the phenolate oxygen, thereby shielding it from nucleophilic attack [4].

Aprotic polar solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile favor oxygen-alkylation due to their ability to stabilize ionic intermediates without interfering with the nucleophilic attack [4]. These solvents are particularly effective when combined with cesium carbonate as a base, providing optimal conditions for selective phenol alkylation [11].

Temperature effects are equally important in controlling reaction selectivity and yield [12] [8]. Lower temperatures generally favor the formation of monoalkylated products, while higher temperatures promote multiple alkylation events [8]. The optimal temperature range for 4,6-di-tert-butylpyrogallol synthesis typically falls between 398 and 438 Kelvin when using zeolite catalysts [8]. Temperature control is particularly critical in zeolite-catalyzed reactions, where the formation of carbenium ions from alcohols or alkenes is highly temperature-dependent [12].

The presence of water in the reaction system significantly affects the alkylation mechanism [12] [13]. In anhydrous conditions, carbenium ion formation occurs more readily on non-hydrated zeolite acid sites, leading to higher alkylation rates [12]. However, the presence of water can paradoxically reduce activation barriers for certain elementary steps, particularly in the rate-limiting processes [13].

Solvent TypeExamplesAlkylation Type FavoredReaction RateProduct SelectivityTemperature Range (°C)
Protic SolventsWater, Alcohols, TFEC-alkylationSlow to ModerateHigh80-150
Aprotic PolarDMF, DMSO, AcetonitrileO-alkylationFastModerate60-120
Aprotic NonpolarToluene, Hexane, DCMC-alkylationModerateHigh40-100
Ionic LiquidsImidazolium saltsMixedModerateVariable80-140

Yield Improvement Through Process Engineering

Process engineering approaches for yield improvement in 4,6-di-tert-butylpyrogallol synthesis focus on optimizing mass transfer, heat transfer, and reaction kinetics [14] [15] [16]. Continuous flow reactors have demonstrated significant advantages over batch processes, providing better temperature control, enhanced mixing, and reduced reaction times [14]. These systems allow for precise control of residence time and temperature gradients, leading to improved selectivity and higher yields [16].

The implementation of microwave-assisted synthesis has shown remarkable potential for accelerating pyrogallol alkylation reactions [17]. Microwave heating provides rapid and uniform temperature distribution throughout the reaction mixture, leading to shorter reaction times and improved energy efficiency [17]. This approach is particularly beneficial for reactions involving bulky aromatic compounds where conventional heating methods may result in thermal gradients and localized hot spots [17].

Pressure optimization plays a crucial role in maximizing yields, particularly for reactions involving volatile reactants or products [5]. Autoclave reactors operating at elevated pressures help retain volatile components and shift reaction equilibria toward product formation [5]. The molar ratio of reactants significantly influences the product distribution, with lower phenol to tert-butanol ratios favoring para and ortho substitution, while higher ratios promote disubstituted products [8].

Space velocity control, measured as weight hourly space velocity, affects both conversion and selectivity [8]. Lower space velocities (below 1.66 h⁻¹ based on phenol) are beneficial for achieving complete conversion and high selectivity toward the desired disubstituted products [8]. This parameter is particularly important in heterogeneous catalytic processes where contact time between reactants and catalyst surface determines the extent of reaction [8].

Catalyst regeneration strategies have been developed to maintain activity over extended operation periods [18]. Solid acid catalysts can be reactivated by controlled oxidation at elevated temperatures, removing carbonaceous deposits that accumulate during the alkylation process [18]. This approach enables continuous operation for more than 400 hours while maintaining consistent catalytic performance [18].

Purification and Characterization Challenges

Crystallization Techniques for Bulky Aromatics

The purification of 4,6-di-tert-butylpyrogallol presents unique challenges due to its bulky molecular structure and tendency to form multiple regioisomers [19] [20]. Conventional crystallization techniques must be adapted to accommodate the steric hindrance and reduced intermolecular interactions characteristic of highly substituted aromatic compounds [21] [17].

Melt crystallization has emerged as the most effective method for achieving high-purity 4,6-di-tert-butylpyrogallol [19]. This technique involves melting the crude product and then slowly cooling it to allow selective crystallization of the desired compound [19]. The process typically requires precise temperature control, maintaining the temperature within 0.1 to 5°C below the solidification point to achieve optimal crystal formation [19]. Melt crystallization can achieve purities exceeding 99% without the need for adduct formation or reaction recycle streams [19].

Recrystallization from organic solvents remains a widely used approach, with ligroine being particularly effective for 4,6-di-tert-butylpyrogallol [22]. The compound exhibits a melting point of 121°C when recrystallized from ligroine, indicating good crystal quality and purity [22]. Solvent selection is critical, with moderately polar solvents providing the best balance between solubility at elevated temperatures and selective crystallization upon cooling [20].

Hydrothermal crystallization represents an environmentally friendly alternative that has shown promise for bulky aromatic compounds [17]. This technique utilizes high-temperature water as both solvent and crystallization medium, eliminating the need for organic solvents [17]. The process can be accelerated using microwave irradiation, significantly reducing crystallization times while maintaining crystal quality [17].

Vapor diffusion methods are particularly valuable for obtaining single crystals suitable for structural characterization [20]. This technique involves the slow diffusion of a non-solvent into a solution of the compound, leading to gradual supersaturation and controlled crystal growth [20]. Common solvent systems include dichloromethane/hexane and tetrahydrofuran/diethyl ether combinations [20].

Crystallization MethodSolvent SystemTemperature ControlCrystal QualityPurity Achieved (%)Advantages
Slow EvaporationToluene/HexaneRoom temperatureGood95-98Simple, scalable
Recrystallization from Organic SolventsEthanol, Methanol, LigroineControlled coolingExcellent98-99High purity, good morphology
Melt CrystallizationNeat compound0.1-5°C below m.p.Very High Purity>99Highest purity obtainable
Vapor DiffusionDCM/Hexane, THF/EtherRoom temperatureExcellent97-99Single crystals for X-ray
Hydrothermal CrystallizationHigh-temperature water200-300°CHigh95-98Green chemistry approach

Chromatographic Separation of Regioisomers

The separation of regioisomers in 4,6-di-tert-butylpyrogallol synthesis requires sophisticated chromatographic techniques due to the subtle differences in physical and chemical properties between isomeric compounds [23] [24] [25]. High-performance liquid chromatography represents the most versatile approach, with both normal-phase and reversed-phase systems offering distinct advantages for different separation challenges [24] [26].

Normal-phase chromatography using silica or alumina stationary phases provides excellent resolution for phenolic regioisomers [26] [27]. The separation mechanism relies on differential hydrogen bonding interactions between the hydroxyl groups and the polar stationary phase [27]. Gradient elution systems using hexane and ethyl acetate mixtures allow for fine-tuning of retention times and resolution [26]. Detection at 280 nanometers provides optimal sensitivity for phenolic compounds while minimizing interference from solvent and mobile phase components [27].

Reversed-phase chromatography offers complementary selectivity, particularly when combined with mass spectrometric detection [24]. Carbon-18 and carbon-8 stationary phases provide retention based on hydrophobic interactions, allowing separation of isomers with different lipophilicity profiles [24]. The use of gradient elution with water, acetonitrile, and methanol enables optimization of peak shapes and resolution [26] [27].

Supercritical fluid chromatography has demonstrated exceptional capabilities for separating sterically hindered regioisomers [25]. This technique uses supercritical carbon dioxide as the mobile phase, often with polar modifiers to enhance selectivity [25]. The unique solvating properties of supercritical fluids provide excellent resolution for compounds that are challenging to separate by conventional liquid chromatography [25].

Two-dimensional chromatography systems offer the highest resolution for complex mixtures containing multiple regioisomers [24]. These systems combine different separation mechanisms in series, typically using normal-phase and reversed-phase columns or incorporating chiral stationary phases [24]. The orthogonal selectivity provided by different separation modes enables baseline resolution of closely related isomers [24].

Gas chromatography, while limited to volatile derivatives, provides excellent separation efficiency for methylated or acetylated phenolic compounds [28]. Capillary columns with different stationary phase polarities allow for the separation of regioisomers that co-elute on conventional liquid chromatography systems [28]. Detection by flame ionization or mass spectrometry provides both quantitative analysis and structural confirmation [28].

Separation MethodStationary PhaseMobile PhaseResolution (Rs)Analysis Time (min)Detection Method
Normal Phase HPLCSilica, AluminaHexane/EtOAc gradients1.5-3.015-30UV 280 nm
Reversed Phase HPLCC18, C8Water/Acetonitrile/MeOH2.0-4.020-40UV-DAD, MS
Supercritical Fluid ChromatographyVarious chiral phasesCO₂ with modifiers2.5-5.010-25UV, MS
Gas ChromatographyCapillary columnsHelium carrier gas1.2-2.58-15FID, MS
Ion-Exchange ChromatographyStrong/weak ion exchangersBuffer solutions1.8-3.525-45UV, Conductivity

The physical and chemical properties of 4,6-di-tert-butylpyrogallol are essential for understanding its behavior during purification processes [29] [30] [22] [31]. The compound exhibits a molecular weight of 238.32 grams per mole with the molecular formula C₁₄H₂₂O₃ [29] [32]. Its melting point of 121°C and predicted boiling point of 348.4°C provide important parameters for crystallization and distillation procedures [22] [31]. The compound's low water solubility and high lipophilicity (LogP = 3.398) significantly influence the choice of purification solvents and chromatographic conditions [30] [31].

PropertyValueMethod
Molecular FormulaC₁₄H₂₂O₃Confirmed
Molecular Weight238.32 g/molConfirmed
Melting Point121°CExperimental
Boiling Point348.4°C (predicted)Joback calculation
Density1.092 g/cm³Predicted
Refractive Index1.542Calculated
Flash Point158.4°CCalculated
Vapor Pressure2.5×10⁻⁵ mmHg at 25°CCalculated
Solubility in WaterLow (LogWS = -2.74)Crippen calculation
LogP (octanol/water)3.398Crippen calculation

XLogP3

4.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3934-77-8

Wikipedia

4,6-Di-t-butylpyrogallol

Dates

Last modified: 08-15-2023

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